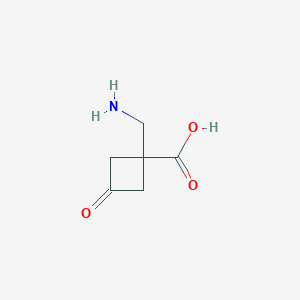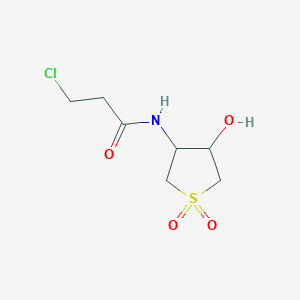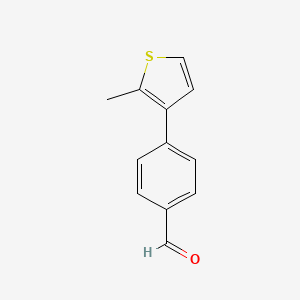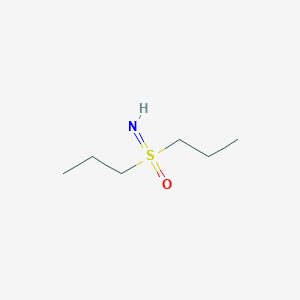
5-(1-Bromoethyl)-N-methyl-N-(propan-2-yl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Bromoethyl)-N-methyl-N-(propan-2-yl)pyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromoethyl group attached to the pyridine ring, along with N-methyl and N-(propan-2-yl) substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Bromoethyl)-N-methyl-N-(propan-2-yl)pyridin-2-amine typically involves the bromination of a precursor compound. One common method involves the reaction of 1-(pyridin-2-yl)ethanol with perbromomethane in the presence of triphenylphosphine. The reaction is carried out in tetrahydrofuran (THF) under a nitrogen atmosphere at 0°C, followed by warming to room temperature and stirring for 25 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-Bromoethyl)-N-methyl-N-(propan-2-yl)pyridin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the nitrogen or carbon atoms.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction reactions can lead to changes in the functional groups attached to the pyridine ring.
Applications De Recherche Scientifique
5-(1-Bromoethyl)-N-methyl-N-(propan-2-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(1-Bromoethyl)-N-methyl-N-(propan-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the formation of covalent bonds, altering the function of the target molecules and affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Bromoethyl)pyridine: Similar in structure but lacks the N-methyl and N-(propan-2-yl) substituents.
N-methyl-N-(propan-2-yl)pyridin-2-amine: Similar but without the bromoethyl group.
5-(1-Chloroethyl)-N-methyl-N-(propan-2-yl)pyridin-2-amine: Similar but with a chloroethyl group instead of a bromoethyl group.
Uniqueness
The uniqueness of 5-(1-Bromoethyl)-N-methyl-N-(propan-2-yl)pyridin-2-amine lies in its specific combination of substituents, which confer distinct chemical reactivity and potential applications. The presence of the bromoethyl group makes it particularly useful in substitution reactions, while the N-methyl and N-(propan-2-yl) groups provide steric and electronic effects that can influence its behavior in various chemical and biological contexts.
Propriétés
Formule moléculaire |
C11H17BrN2 |
|---|---|
Poids moléculaire |
257.17 g/mol |
Nom IUPAC |
5-(1-bromoethyl)-N-methyl-N-propan-2-ylpyridin-2-amine |
InChI |
InChI=1S/C11H17BrN2/c1-8(2)14(4)11-6-5-10(7-13-11)9(3)12/h5-9H,1-4H3 |
Clé InChI |
IRZNIJXVILSLMR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C)C1=NC=C(C=C1)C(C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13175468.png)
![tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13175475.png)
![1-[5-(Aminomethyl)oxolan-2-yl]prop-2-yn-1-one](/img/structure/B13175487.png)
![2-[1-(Aminomethyl)-3-methylcyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13175493.png)


![2-[Cyclobutyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13175507.png)

![(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine](/img/structure/B13175529.png)
![5-{5-Azaspiro[2.4]heptan-5-yl}furan-2-carbaldehyde](/img/structure/B13175535.png)


